molecular formula C18H16F6N2O2 B11477609 N-[2,2,2-Trifluoro-1-(4-methoxy-benzylamino)-1-trifluoromethyl-ethyl]-benzamide

N-[2,2,2-Trifluoro-1-(4-methoxy-benzylamino)-1-trifluoromethyl-ethyl]-benzamide

Cat. No.: B11477609
M. Wt: 406.3 g/mol
InChI Key: HBCYSXVOYAUADC-UHFFFAOYSA-N
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Description

N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-methoxyphenyl)methyl]amino}propan-2-yl)benzamide is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a methoxyphenyl moiety makes it a compound of interest in various scientific fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-methoxyphenyl)methyl]amino}propan-2-yl)benzamide typically involves the reaction of hexafluoroisopropanol with 4-methoxybenzylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-methoxyphenyl)methyl]amino}propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-methoxyphenyl)methyl]amino}propan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-methoxyphenyl)methyl]amino}propan-2-yl)benzamide involves its interaction with specific molecular targets. The hexafluoro groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxyphenyl moiety contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1,1,3,3,3-Hexafluoro-2-{[(4-methoxyphenyl)methyl]amino}propan-2-yl)benzamide is unique due to its combination of hexafluoro groups and a methoxyphenyl moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H16F6N2O2

Molecular Weight

406.3 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)methylamino]propan-2-yl]benzamide

InChI

InChI=1S/C18H16F6N2O2/c1-28-14-9-7-12(8-10-14)11-25-16(17(19,20)21,18(22,23)24)26-15(27)13-5-3-2-4-6-13/h2-10,25H,11H2,1H3,(H,26,27)

InChI Key

HBCYSXVOYAUADC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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